molecular formula C24H22N4O3S B2905092 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 700357-30-8

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2905092
CAS No.: 700357-30-8
M. Wt: 446.53
InChI Key: IJDKXZIOBASZTB-AFUMVMLFSA-N
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Description

This compound belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a pyrazole core substituted with a carbohydrazide moiety. Its structure includes a 3-methoxy-4-(4-methylbenzyloxy)phenyl group at the pyrazole’s 3-position and an (E)-thiophen-2-ylmethylidene hydrazone group at the carbohydrazide terminus. Such derivatives are often explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, owing to their ability to interact with diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-5-7-17(8-6-16)15-31-22-10-9-18(12-23(22)30-2)20-13-21(27-26-20)24(29)28-25-14-19-4-3-11-32-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKXZIOBASZTB-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The pyrazole core can bind to various enzymes and receptors, modulating their activity. The methoxy and methylbenzyl groups can enhance the compound’s binding affinity and specificity, while the thiophenyl group can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Carbohydrazide Family

The compound’s structural analogues differ in substituents on the phenyl, pyrazole, and hydrazone moieties. Key examples include:

Compound Name Substituents on Pyrazole Core Hydrazone Substituent Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 3-Methoxy-4-(4-methylbenzyloxy)phenyl (E)-Thiophen-2-ylmethylidene 485.55 Under investigation (hypothesized antimicrobial/anti-inflammatory)
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide 4-Methoxyphenyl (E)-2,4,5-Trimethoxybenzylidene 410.43 Anticancer (in vitro cytotoxicity)
N′-[(E)-1-(4-Chlorophenyl)Ethylidene]-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide 5-Methylthiophen-2-yl (E)-4-Chlorophenylethylidene 390.87 Antifungal, antibacterial
5-(4-Butoxyphenyl)-N′-[(E)-(2-Methyl-1H-Indol-3-yl)Methylene]-1H-Pyrazole-3-Carbohydrazide 4-Butoxyphenyl (E)-2-Methylindol-3-ylmethylene 447.52 Antiproliferative (cancer cell lines)

Key Structural Differences:

  • Aromatic Substitutions: The target compound’s 4-methylbenzyloxy group enhances lipophilicity compared to simpler methoxy or ethoxy groups in analogues like and . This may improve membrane permeability .
  • Hydrazone Moieties: The (E)-thiophen-2-ylmethylidene group introduces sulfur-based heterocyclic interactions, distinct from the trimethoxybenzylidene (electron-rich) or indole-based groups in and . Thiophene’s aromaticity and sulfur atom could modulate binding to enzymes like cyclooxygenase-2 (COX-2) or thymidylate synthase .

Computational and Crystallographic Studies

  • DFT Calculations: Studies on similar compounds (e.g., ) reveal that electron-donating groups (methoxy, methylbenzyloxy) lower HOMO-LUMO gaps (~4.5 eV), enhancing reactivity .
  • Crystal Packing: Noncovalent interactions (C–H⋯π, N–H⋯O) stabilize the hydrazone conformation, as seen in 3-(3-Methoxybenzyl)-4-(2-Methoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione (), where N–H⋯S hydrogen bonds form dimeric structures .

Biological Activity

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide (CAS Number: 700357-30-8) is a compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H22N4O3S
  • Molar Mass : 446.52 g/mol

Pharmacological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer potential due to its structural characteristics .

2. Antimicrobial Properties

Pyrazole derivatives are known for their antibacterial and antifungal activities. The presence of the thiophene moiety in the structure may enhance these properties, making it a candidate for further investigation as an antimicrobial agent .

3. Anti-inflammatory Effects

Compounds in the pyrazole family have demonstrated anti-inflammatory activities. The ability to modulate inflammatory pathways could make this compound useful in treating inflammatory diseases .

4. Analgesic and Antipyretic Activities

Similar pyrazole derivatives have been reported to exhibit analgesic and antipyretic effects, which could be attributed to their influence on pain and fever pathways in the body .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act by inhibiting enzymes involved in tumor progression and inflammation.
  • Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related pyrazole compounds:

StudyCompoundActivityFindings
Gupta et al., 2015Various PyrazolesAntibacterialShowed significant inhibition against Gram-positive bacteria.
Kaur et al., 2017Pyrazolone DerivativesAntitumorInduced apoptosis in cancer cell lines with IC50 values indicating strong activity.
Sharma et al., 2018Pyrazole-Based CompoundsAnti-inflammatoryReduced pro-inflammatory cytokine levels in vitro.

Q & A

Q. What are the critical synthetic steps for this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Condensation reactions between aldehyde and carbohydrazide precursors under acidic or basic conditions.
  • Functional group protection/deprotection (e.g., methoxy and methylbenzyloxy groups) to prevent side reactions.
  • Temperature control (e.g., reflux in ethanol) and pH optimization to enhance yield. Key reagents include halides for substitutions and Lewis acids (e.g., ZnCl₂) for electrophilic activation. Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. How do functional groups influence the compound’s chemical reactivity?

  • Methoxy groups increase electron density on the phenyl ring, facilitating electrophilic substitution.
  • Thiophene-methylidene moiety enables π-π stacking with aromatic residues in biological targets.
  • Hydrazide linkage allows for hydrogen bonding, critical for interactions with enzymes or receptors. These groups collectively enhance solubility and stability in polar solvents, impacting reaction pathways and biological activity .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and E/Z isomerism.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% is typical for pharmacological studies).
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

  • Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
  • Purity checks : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting activity.
  • Control experiments : Test metabolites or degradation products for off-target effects.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What computational strategies predict binding modes with target proteins?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR targets.
  • DFT calculations to model electron distribution and reactive sites.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over time. Prioritize targets with conserved binding pockets (e.g., COX-2, EGFR) based on structural analogs .

Q. What are best practices for refining the crystal structure using SHELXL?

  • Data collection : Use high-resolution (<1.2 Å) synchrotron data to resolve disordered moieties (e.g., thiophene ring).
  • Twinning analysis : Apply the Hooft parameter or ROTAX to detect twinning in monoclinic systems.
  • Hydrogen placement : Utilize SHELXL’s HFIX and AFIX commands for constrained refinement.
  • Validation : Check with PLATON for missed symmetry or solvent-accessible voids .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Reflux in ethanol, pH 6–8, 12–24 h reaction time
Purification Column chromatography (silica gel, hexane:EtOAc 3:1) or recrystallization (MeOH)
Structural Analysis ¹H NMR (500 MHz, DMSO-d₆): δ 8.2–8.4 ppm (thiophene protons)
Biological Assays IC₅₀ determination via dose-response curves (n ≥ 3 replicates)

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